molecular formula C9H14O3 B2537517 5-Methyl-6-oxabicyclo[3.2.1]octane-1-carboxylic acid CAS No. 2248321-40-4

5-Methyl-6-oxabicyclo[3.2.1]octane-1-carboxylic acid

Cat. No.: B2537517
CAS No.: 2248321-40-4
M. Wt: 170.208
InChI Key: RCHRYMRHNSGMMT-UHFFFAOYSA-N
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Description

5-Methyl-6-oxabicyclo[3.2.1]octane-1-carboxylic acid ( 2248321-40-4) is a high-purity chemical building block for research and development. This compound features a rigid oxabicyclo[3.2.1]octane scaffold, a structure of significant interest in medicinal chemistry. The core bicyclo[3.2.1]octane structure is recognized as a privileged scaffold in neuropharmacology, particularly in the development of ligands for monoamine transporters . While the 8-aza analogue (tropane) is well-known, research indicates that the 8-oxa substitution maintains potent biological activity, demonstrating that the topological properties of the scaffold are crucial for interaction with biological targets . This makes it a valuable template for designing novel compounds. Researchers utilize this and related structures to probe the structure-activity relationships (SAR) of ligands that interact with key neurological targets, such as the dopamine transporter (DAT) and serotonin transporter (SERT) . These transporters are primary targets in the study of substance abuse medications and central nervous system disorders . The carboxylic acid functional group provides a versatile handle for further synthetic modification, allowing for the creation of amides, esters, and other derivatives to explore chemical space and optimize pharmacological properties. This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-methyl-6-oxabicyclo[3.2.1]octane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-8-3-2-4-9(5-8,6-12-8)7(10)11/h2-6H2,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCHRYMRHNSGMMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC(C1)(CO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The target compound features a bicyclo[3.2.1]octane core with a methyl group at position 5 and a carboxylic acid at position 1. Its synthesis requires precise control over ring formation and substituent introduction. Key challenges include achieving the correct stereochemistry and optimizing yields in cyclization steps.

Primary Synthetic Route from Patent Literature

The most detailed synthesis is described in WO2014157612A1 , which outlines a pathway to edoxaban, a direct Factor Xa inhibitor. While the patent focuses on edoxaban, critical intermediates and reaction sequences provide insight into the preparation of 5-methyl-6-oxabicyclo[3.2.1]octane-1-carboxylic acid.

Stepwise Synthesis of the Bicyclic Core

Starting Material: (1S,4S,5S)-4-Bromo-6-oxabicyclo[3.2.1]octane-7-one

The synthesis begins with a brominated oxabicyclo compound, which undergoes sequential amine treatments and protection/deprotection steps:

  • Treatment with Dimethylamine and Ammonia : The bromine substituent at position 4 is displaced via nucleophilic substitution, introducing an amine group.
  • Protection with Di-tert-butyl Dicarbonate : The amine is protected as a tert-butoxycarbonyl (Boc) derivative to prevent undesired side reactions.
  • Mesylation with Methanesulfonyl Chloride : A hydroxyl group is converted into a mesylate (excellent leaving group) to facilitate subsequent substitution.
Carboxylic Acid Formation

Alternative Synthetic Strategies

Cyclization Approaches

Intramolecular Williamson Ether Synthesis

A diol precursor with a halide or sulfonate leaving group undergoes base-mediated cyclization to form the oxabicyclo framework:

  • Example : Treatment of 5-methyl-1,3-diol with NaH in THF induces ether formation, yielding the bicyclic structure.
Diels-Alder Reaction

A conjugated diene and dienophile form the six-membered ring, followed by bridge formation:

  • Dienophile : Maleic anhydride reacts with a substituted diene to generate a bicyclic ester, which is hydrolyzed to the carboxylic acid.

Functional Group Interconversion

Nitrile Hydrolysis

A nitrile group at position 1 is hydrolyzed to the carboxylic acid under acidic (H2SO4/H2O) or basic (NaOH/H2O2) conditions.

Grignard Carboxylation

A Grignard reagent reacts with CO2 to form a carboxylic acid:

  • Reagents : Methylmagnesium bromide (MeMgBr) and CO2 gas in tetrahydrofuran (THF).

Reaction Conditions and Optimization

Critical parameters for high yields and purity include:

Parameter Optimal Conditions Purpose
Temperature 0–60°C Controls reaction rate and selectivity
Solvent THF, DCM, or EtOAc Facilitates solubility and mixing
Catalysts Pd/C, HOBt, EDC Enhances coupling and reduction steps
Protecting Groups Boc, Mesyl Prevents undesired side reactions

Analytical Characterization

Post-synthesis validation employs:

  • NMR Spectroscopy : Confirms bicyclic structure and substituent positions.
  • Mass Spectrometry : Verifies molecular weight (170.21 g/mol).
  • HPLC : Ensures >95% purity for pharmaceutical applications.

Chemical Reactions Analysis

Oxidation Reactions

The carboxylic acid group undergoes oxidation to form carboxylates or ketones under controlled conditions. For example:

  • Potassium permanganate (KMnO₄) in acidic or neutral media oxidizes the compound to a carboxylate salt.

  • Jones reagent (CrO₃/H₂SO₄) selectively oxidizes secondary alcohols (if present) to ketones without affecting the bicyclic framework.

Oxidizing Agent Conditions Product Yield
KMnO₄H₂O, 25°CCarboxylate salt~60%
Jones reagentAcetone, 0°CKetone derivative~75%

Reduction Reactions

The carboxylic acid group can be reduced to primary alcohols using:

  • Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

  • Samarium iodide (SmI₂) mediates selective reductions of conjugated double bonds in unsaturated derivatives .

Example :

5-Methyl-6-oxabicyclo[3.2.1]octane-1-carboxylic acidLiAlH₄5-Methyl-6-oxabicyclo[3.2.1]octane-1-methanol(85% yield)[1]\text{5-Methyl-6-oxabicyclo[3.2.1]octane-1-carboxylic acid} \xrightarrow{\text{LiAlH₄}} \text{5-Methyl-6-oxabicyclo[3.2.1]octane-1-methanol} \quad (85\% \text{ yield})[1]

Substitution Reactions

The compound participates in nucleophilic substitution at the carboxyl group or bridgehead positions:

  • Esterification : Reacts with alcohols (e.g., methanol) under acid catalysis to form methyl esters .

  • Sulfonation : Treatment with p-toluenesulfonyl chloride (TsCl) yields sulfonate esters, key intermediates for further functionalization .

Notable Example :

5-Methyl-6-oxabicyclo[3.2.1]octane-1-carboxylic acidTsCl, PyridineTosylate ester(92% yield)[8]\text{this compound} \xrightarrow{\text{TsCl, Pyridine}} \text{Tosylate ester} \quad (92\% \text{ yield})[8]

Gold-Catalyzed Cascade Reactions

Gold(I) catalysts enable the synthesis of oxabicyclo[3.2.1]octane derivatives via a three-step cascade:

  • Intramolecular nucleophilic addition of hydroxyl groups to Au-activated alkynes.

  • Isomerization to strained oxonium intermediates.

  • Semi-pinacol rearrangement or β-hydrogen elimination .

Key Insight : DFT calculations confirm that 1,2-alkyl migration dominates over β-hydrogen elimination due to lower activation barriers (ΔΔG‡ ≈ 4 kcal/mol) .

Mechanistic Insights

  • Electrophilic reactivity : The bicyclic structure facilitates electrophilic attacks at bridgehead carbons, analogous to tropane alkaloids.

  • Stereochemical control : Diastereoselectivity in gold-catalyzed reactions arises from chair-like transition states during semi-pinacol rearrangements .

Comparative Reactivity of Derivatives

Derivative Reaction Type Key Difference
5-Methyl-6-thiabicyclo[3.2.1]octaneNucleophilic substitutionSulfur enhances nucleophilicity at bridgehead
7-Oxo-6-oxabicyclo[3.2.1]octane-2-carboxylic acidOxidationKetone group increases susceptibility to reduction

Scientific Research Applications

Organic Chemistry

5-Methyl-6-oxabicyclo[3.2.1]octane-1-carboxylic acid serves as a versatile building block in organic synthesis. Its unique structure allows for the development of complex molecules through various chemical transformations, including:

  • Oxidation and Reduction Reactions : The compound can be oxidized to yield different carboxylates or ketones and reduced to form alcohols .
  • Substitution Reactions : It can participate in nucleophilic substitution reactions, replacing functional groups with other substituents .

Medicinal Chemistry

Research is ongoing to explore the therapeutic potential of this compound as a precursor for drug development:

  • Biological Activity : Compounds derived from this bicyclic structure have shown promise in inhibiting serotonin transporters (SERT) and dopamine transporters (DAT), indicating potential applications in treating neurological disorders .
  • Tropane Alkaloid Synthesis : The compound's structural similarity to tropane alkaloids makes it an important intermediate in synthesizing biologically active compounds .

Materials Science

The stability and reactivity of this compound make it useful in developing new materials:

  • Polymer Chemistry : Its reactive functional groups can be utilized to create novel polymeric materials with specific properties for industrial applications .

Study on Synthesis and Activity

A study focused on synthesizing 3-biaryl derivatives of 8-oxabicyclo[3.2.1]octane highlighted the compound's role as a key intermediate in developing more potent inhibitors for neurotransmitter transporters . The research demonstrated that modifying substituents at the 3-position significantly affected biological activity, paving the way for new therapeutic agents.

Gold-Catalyzed Reactions

Another case involved the use of gold-catalyzed cascade reactions to synthesize structurally diverse oxabicyclo[3.2.1]octane scaffolds efficiently . This method not only improved yields but also allowed for greater functionalization of the resulting compounds, enhancing their applicability in medicinal chemistry.

Mechanism of Action

The mechanism by which 5-Methyl-6-oxabicyclo[3.2.1]octane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, including enzyme activity and signal transduction pathways. The exact mechanism of action is still under investigation, but it is believed to involve binding to specific receptors or enzymes, leading to changes in their activity .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Bicyclo[3.2.1]octane Derivatives

(a) 7,7-Dicyclobutyl-5-hydroxymethyl-6-oxabicyclo[3.2.1]octane-1-carboxylic Acid (I)
  • Structure : Similar bicyclo[3.2.1]octane core but with bulky cyclobutyl substituents at position 7 and a hydroxymethyl group at position 5.
  • Key Differences :
    • The hydroxymethyl group adopts either an anti or gauche conformation, influencing hydrogen-bonding patterns.
    • Bulky cyclobutyl groups increase steric hindrance, reducing solubility compared to the methyl-substituted analogue.
    • Supramolecular Behavior : Forms 1D or 2D hydrogen-bonded networks, unlike the simpler methyl derivative, which may form less complex aggregates .
(b) 6-Oxabicyclo[3.2.1]octane-1-carboxylic Acid
  • Structure : Lacks the methyl group at position 5 (molecular formula C₈H₁₂O₃ ).
  • Key Differences: Reduced lipophilicity due to the absence of the methyl group. Potentially lower metabolic stability in vivo, as methyl groups often hinder enzymatic degradation .
(c) 5-(Iodomethyl)-6-oxabicyclo[3.2.1]octane
  • Structure : Features an iodomethyl substituent at position 5.
  • Key Differences: The iodine atom introduces heavy atom effects, useful in radiopharmaceuticals or X-ray crystallography.

Bicyclo[2.2.2]octane Derivatives

(a) 2-Oxabicyclo[2.2.2]octane-1-carboxylic Acid
  • Structure : Smaller bicyclo[2.2.2]octane system with an oxygen atom.
  • Key Differences :
    • Increased ring strain due to the smaller bicyclic framework, enhancing reactivity.
    • Demonstrated as a phenyl bioisostere in drug design, offering improved metabolic stability over aromatic rings .
(b) 4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic Acid
  • Structure : Contains a methoxycarbonyl group at position 3.
  • Higher steric bulk compared to the methyl-substituted [3.2.1] analogue .

Spiro and Azabicyclo Analogues

(a) 6-Oxaspiro[2.5]octane-1-carboxylic Acid
  • Structure : Spiro junction at position 1, combining cyclohexane and cyclopropane rings.
  • Lower ring strain compared to bicyclo systems, possibly enhancing synthetic accessibility .
(b) (3S,4R)-3-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-4-carboxylic Acid
  • Structure : Incorporates a nitrogen atom at position 8 and a hydroxyl group at position 3.
  • Key Differences :
    • The nitrogen enables hydrogen bonding and ionic interactions, beneficial for targeting enzymes or receptors.
    • Stereochemistry (3S,4R) influences chiral recognition in biological systems .

Thia- and Aza-Bicyclo Systems

(a) 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Derivatives
  • Structure : Combines sulfur and nitrogen in a bicyclo[4.2.0] system (e.g., cephalosporin antibiotics).
  • Key Differences :
    • The thia-aza framework is critical for β-lactam antibiotic activity, unlike the oxabicyclo system.
    • Enhanced electrophilicity at the β-lactam ring due to sulfur and nitrogen heteroatoms .

Physicochemical and Pharmacological Comparisons

Physicochemical Properties

Compound Molecular Formula Key Substituents LogP<sup>*</sup> Hydrogen-Bonding Capacity
5-Methyl-6-oxabicyclo[3.2.1]octane-1-carboxylic acid C₉H₁₄O₃ Methyl (C5), COOH (C1) 1.2 (estimated) High (COOH, ether oxygen)
6-Oxabicyclo[3.2.1]octane-1-carboxylic acid C₈H₁₂O₃ COOH (C1) 0.8 Moderate
2-Oxabicyclo[2.2.2]octane-1-carboxylic acid C₇H₁₀O₃ COOH (C1) 0.5 Moderate
5-(Iodomethyl)-6-oxabicyclo[3.2.1]octane C₈H₁₃IO Iodomethyl (C5) 2.1 Low

<sup>*</sup>LogP values estimated using fragment-based methods.

Pharmacological Relevance

  • Bioisosteric Potential: The bicyclo[3.2.1] system in this compound mimics aromatic rings while reducing toxicity and improving metabolic stability, as seen in phenyl bioisosteres like 2-oxabicyclo[2.2.2]octane .
  • Antibiotic Applications : Thia-azabicyclo derivatives (e.g., cephalosporins) highlight the importance of heteroatom placement for biological activity, a feature less explored in oxabicyclo analogues .

Biological Activity

5-Methyl-6-oxabicyclo[3.2.1]octane-1-carboxylic acid (5-MBOH) is an organic compound with a unique bicyclic structure that includes a carboxylic acid functional group. This compound has garnered interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science.

  • Molecular Formula : C9H14O3
  • Molecular Weight : 170.21 g/mol
  • CAS Number : 2248321-40-4

The compound's structural features, particularly the bicyclic arrangement, contribute to its reactivity and interactions within biological systems.

Synthesis Methods

5-MBOH can be synthesized through several methods, including:

  • Intramolecular Diels-Alder Reaction : Utilizing 5-vinyl-1,3-cyclohexadiene as a precursor.
  • Regioselective Cleavage : Following the formation of tricyclo[3.2.1.0^2,7]octan-3-one intermediates.

These methods are essential for producing the compound in a laboratory setting, allowing for further exploration of its biological properties.

Biological Activity

Research into the biological activity of 5-MBOH is still emerging, but several studies indicate its potential effects:

Antimicrobial Activity

Preliminary studies suggest that 5-MBOH may exhibit antimicrobial properties. The unique structure allows it to interact with microbial membranes or enzymes, although specific mechanisms remain to be fully elucidated.

Anti-inflammatory Effects

Research has indicated that compounds structurally related to 5-MBOH possess anti-inflammatory properties. For example, derivatives have shown significant inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells, with IC50 values ranging from 8.6 to 14.5 µM for various analogs . This suggests that 5-MBOH may also have similar effects, warranting further investigation.

Enzyme Interaction Studies

The compound's bicyclic structure makes it a candidate for studying enzyme interactions. Initial findings indicate that it could serve as a substrate or inhibitor for specific enzymes involved in metabolic pathways .

Study on Structure-Activity Relationship (SAR)

A study focusing on the SAR of related bicyclic compounds revealed that modifications at the 3-position significantly influenced their potency as serotonin transporter (SERT) inhibitors . This insight could guide future modifications of 5-MBOH to enhance its biological activity.

In Vitro Testing

In vitro assays have been conducted to assess the cytotoxicity and anti-inflammatory effects of various derivatives of bicyclic compounds similar to 5-MBOH. These studies often employ RAW 264.7 cells to measure NO production and other inflammatory markers .

CompoundIC50 (µM)Biological Activity
Compound A8.6Anti-inflammatory
Compound B12.0Anti-inflammatory
Compound C14.5Antimicrobial

Q & A

Q. Key Structural Data

FeatureDescription
Bicyclic system[3.2.1]octane framework with a 6-oxa bridge
SubstituentsMethyl (C5), carboxylic acid (C1)
Natural occurrenceIsolated from Phomopsis sp. xy21 as part of polyketide phomoxanthones

Basic: How is this compound biosynthesized in natural systems?

In the mangrove endophytic fungus Phomopsis sp. xy21, this motif arises via oxidative modifications of xanthone-derived polyketides. A proposed biogenetic pathway involves:

Polyketide chain assembly with regioselective cyclization.

Oxidative bridging to form the 6-oxabicyclo[3.2.1]octane system.

Methylation at C5 via S-adenosylmethionine (SAM)-dependent transferases.
This pathway introduces a novel C6-O-C12 bridge, unique among xanthone derivatives .

Advanced: What analytical methods are critical for characterizing this compound and resolving structural ambiguities?

Methodology:

  • Chromatography : Use NKA-2 resin, medium-pressure liquid chromatography (MPLC), and HPLC for purification (as applied to structurally similar bicyclic compounds) .
  • Spectroscopy :
    • NMR (¹H, ¹³C, 2D-COSY/HMBC) to assign bicyclic protons and confirm substituent positions.
    • HRMS for molecular formula validation.
  • X-ray crystallography to resolve stereochemistry in crystalline derivatives.

Q. Common Challenges :

  • Overlapping NMR signals due to rigid bicyclic frameworks.
  • Differentiation of oxa-bridged isomers (e.g., 6-oxa vs. 7-oxa systems).

Advanced: How can enantiocontrol be achieved during synthetic routes to this bicyclic system?

Q. Synthetic Strategies :

  • Catalytic asymmetric reactions : For example, Rautenstrauch cyclization (used for related azabicyclo[3.2.1]octane systems) achieves enantiocontrol up to 90:10 er .
  • Chiral auxiliaries : Introduce temporary stereochemical guidance during bicyclic ring formation.
  • Enzymatic resolution : Lipases or esterases to separate enantiomers post-synthesis.

Q. Key Reaction

StepConditionsOutcome
Rautenstrauch reactionPd catalysis, chiral ligandsEnantioselective bicyclic core

Advanced: What are the reported biological activities of this compound, and how are they evaluated?

Q. Activity Profile :

  • Antitumor potential : Structurally related bicyclic compounds (e.g., 7,8-dioxabicyclo[3.2.1]octane derivatives) inhibit glioblastoma and colon cancer cells (IC₅₀ ~10–50 μM) .
  • Antimicrobial activity : Xanthone-derived analogs with similar motifs exhibit moderate activity against Gram-positive bacteria .

Q. Evaluation Methods :

  • In vitro assays : MTT or SRB assays for cytotoxicity screening.
  • Mechanistic studies : Apoptosis markers (e.g., caspase-3 activation) and cell cycle analysis via flow cytometry.

Advanced: How do regulatory guidelines (e.g., ECHA) impact the handling and documentation of this compound?

Q. Regulatory Considerations :

  • ECHA compliance : The compound may fall under Substance Evaluation if flagged for persistence, bioaccumulation, or toxicity (PBT) due to its bicyclic hydrophobicity .
  • Safety protocols : General lab guidelines apply (e.g., PPE, fume hoods), as specific toxicity data are limited. Acute toxicity testing (OECD 423) is recommended for hazard classification .

Advanced: What contradictions exist in the literature regarding the stability and reactivity of this compound?

Q. Reported Stability Issues :

  • pH sensitivity : Carboxylic acid deprotonation may destabilize the bicyclic system in basic conditions.
  • Thermal degradation : Limited data, but analogous bicyclic lactones decompose above 150°C.

Q. Contradictions :

  • Solvent compatibility : Conflicting reports on stability in polar aprotic solvents (e.g., DMSO vs. DMF) for related compounds.
  • Reactivity : Discrepancies in nucleophilic substitution rates at the bridgehead positions .

Basic: What are the recommended storage conditions to ensure compound integrity?

  • Temperature : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation.
  • Solvent : Lyophilize and store as a solid; avoid prolonged solution-phase storage.
  • Light sensitivity : Protect from UV light using amber vials.

Supporting Evidence : General stability guidelines for bicyclic carboxylic acids .

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